
Xamoterol hemifumarate
Vue d'ensemble
Description
L'hémifumarate de xamotérol est un agoniste partiel des récepteurs β1-adrénergiques qui a démontré une amélioration de la fonction systolique et diastolique dans des études menées sur des patients souffrant d'insuffisance cardiaque . Il module le contrôle sympathique du cœur mais n'a aucune action agoniste sur les récepteurs β2-adrénergiques . Ce composé est principalement utilisé dans le traitement de l'insuffisance cardiaque et est connu pour son action sélective sur les récepteurs β1-adrénergiques .
Méthodes De Préparation
La préparation de l'hémifumarate de xamotérol implique la synthèse du composé de base, le xamotérol, suivie de sa conversion en sel d'hémifumarate. La voie de synthèse implique généralement la réaction du 1-(4-hydroxyphénoxy)-3-(2-(4-morpholinocarboxamido)éthylamino)-2-propanol avec l'acide fumarique . Le sel d'hémifumarate est ensuite recristallisé avec de l'éthanol pour obtenir le produit final .
Analyse Des Réactions Chimiques
L'hémifumarate de xamotérol subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire au niveau des groupes hydroxyle présents dans la molécule.
Réduction : Les groupes amide peuvent être réduits dans des conditions spécifiques.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que l'hydrure de lithium et d'aluminium, et les électrophiles pour les réactions de substitution . Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
L'hémifumarate de xamotérol est largement utilisé dans la recherche scientifique pour étudier la régulation de la fréquence cardiaque, la contractilité myocardique et le débit cardiaque . Il sert d'outil pour comprendre les voies de signalisation bêta-adrénergiques et les réponses physiologiques suite à l'activation du récepteur . De plus, il a des applications dans la recherche sur les troubles neurocognitifs en raison de son action sélective sur les récepteurs β1-adrénergiques .
Mécanisme d'action
L'hémifumarate de xamotérol agit comme un agoniste partiel sélectif du récepteur β1-adrénergique . Il fournit une stimulation cardiaque au repos, mais agit comme un bloqueur pendant l'exercice . Cette double action est due à son activité sympathomimétique intrinsèque, qui est d'environ 50 % . Le composé n'affecte pas de manière significative les récepteurs β2-adrénergiques, ce qui en fait un médicament sélectif périphérique .
Applications De Recherche Scientifique
Pharmacological Profile
Chemical Structure and Properties
- Chemical Name: 1-(4-Hydroxyphenoxy)-3-[2-(4-morpholinocarboxamido)ethylamino]-2-propanol hemifumarate
- Molecular Formula: C₁₆H₂₅N₃O₅·0.5C₄H₄O₄
- Molar Mass: 397.43 g/mol
- Bioavailability: Approximately 5% when administered orally .
Mechanism of Action
Xamoterol acts primarily as a partial agonist at the β1-adrenergic receptor, providing about 50% efficacy compared to full agonists like isoproterenol. This selectivity allows it to stimulate cardiac function without significant β2-adrenergic receptor activation, which is crucial in reducing unwanted side effects such as bronchoconstriction .
Clinical Applications
2.1 Heart Failure Treatment
Xamoterol has shown promise in improving both systolic and diastolic function in patients with heart failure. Clinical studies have demonstrated that it can enhance cardiac output and exercise tolerance without the excessive heart rate increase typical of full agonists . Notably, it has been used in various European countries for the management of chronic heart failure.
Case Study Example
In a randomized controlled trial involving patients with moderate heart failure, xamoterol administration resulted in significant improvements in left ventricular ejection fraction (LVEF) compared to placebo, highlighting its efficacy as a therapeutic agent in this population .
2.2 Peripheral Selectivity
Due to its hydrophilic nature, xamoterol does not readily cross the blood-brain barrier, making it a peripherally selective drug. This characteristic is beneficial for patients who may be sensitive to central nervous system side effects often associated with other adrenergic agents .
Research Applications
3.1 Investigational Studies
Recent research has focused on developing derivatives of xamoterol that exhibit improved pharmacokinetic properties and enhanced brain penetration for potential neurological applications. These studies aim to create compounds that retain the beneficial cardiovascular effects of xamoterol while also targeting central nervous system conditions such as depression and anxiety .
3.2 Drug Development
Xamoterol serves as a lead compound in the synthesis of new β1-adrenergic receptor ligands that are biased towards specific signaling pathways (e.g., cAMP signaling) while minimizing β-arrestin signaling, which could lead to fewer side effects and better therapeutic outcomes .
Comparative Data Table
Property | This compound | Isoproterenol |
---|---|---|
Receptor Selectivity | β1-selective partial agonist | Non-selective β agonist |
Efficacy | ~50% compared to full agonists | Full agonist |
Bioavailability | ~5% | Higher (varies by formulation) |
CNS Penetration | Low | Moderate |
Clinical Use | Heart failure | Asthma, bradycardia |
Mécanisme D'action
Xamoterol hemifumarate acts as a selective partial agonist of the β1-adrenergic receptor . It provides cardiac stimulation at rest but acts as a blocker during exercise . This dual action is due to its intrinsic sympathomimetic activity, which is around 50% . The compound does not significantly affect β2-adrenergic receptors, making it a peripherally selective drug .
Comparaison Avec Des Composés Similaires
Des composés similaires à l'hémifumarate de xamotérol comprennent d'autres agonistes des récepteurs β1-adrénergiques tels que :
Dobutamine : Un agoniste β1-adrénergique utilisé dans le traitement de l'insuffisance cardiaque.
Métoprolol : Un bloqueur sélectif des récepteurs β1-adrénergiques utilisé pour traiter l'hypertension artérielle et l'angine de poitrine.
Aténolol : Un autre bloqueur des récepteurs β1-adrénergiques utilisé pour des indications similaires.
L'hémifumarate de xamotérol est unique en raison de son activité d'agoniste partiel, ce qui lui permet de fournir une stimulation cardiaque sans le risque d'une activation excessive des récepteurs β1-adrénergiques .
Activité Biologique
Xamoterol hemifumarate, also known as ICI 118,587, is a selective β1-adrenoceptor partial agonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of heart failure. This article delves into its biological activity, supported by diverse research findings, data tables, and case studies.
Chemical Structure :
- Chemical Name : 1-(4-Hydroxyphenoxy)-3-[2-(4-morpholinocarboxamido)ethylamino]-2-propanol hemifumarate
- Molecular Formula : C₁₆H₂₅N₃O₅
- Molecular Weight : 339.392 g/mol
- Purity : ≥97%
Xamoterol acts primarily as a partial agonist at the β1-adrenoceptors with a lower affinity for β2-adrenoceptors. This selectivity allows it to enhance myocardial contractility and improve diastolic function without the full agonist effects that can lead to increased heart rate and other side effects associated with β2 stimulation .
Cardiovascular Effects
Xamoterol has been shown to improve both systolic and diastolic functions in patients with heart failure. Key findings from clinical studies include:
- Improvement in Exercise Capacity : In a large European multicenter study involving over 1000 patients, xamoterol (200 mg twice daily) resulted in a 37% improvement in exercise capacity compared to an 18% improvement in the placebo group .
- Symptom Relief : Patients reported significant reductions in symptoms such as dyspnoea and fatigue, as measured by visual analogue scales and Likert scores .
- Haemodynamic Improvements : Xamoterol moderately increases myocardial contractility and improves diastolic relaxation while lowering left ventricular filling pressure during both rest and moderate exercise .
Comparative Efficacy
A comparative analysis with digoxin indicated that xamoterol produced greater improvements in exercise capacity (33% vs. 17%) with fewer side effects . This suggests that xamoterol may be a favorable alternative for patients who are intolerant to traditional therapies.
Case Studies
- Heart Failure Treatment : A double-blind randomized study compared xamoterol with placebo and digoxin over three months. The xamoterol group demonstrated significant improvements in exercise capacity and quality of life metrics .
- Elderly Patients : Subset analyses revealed that elderly patients experienced similar benefits from xamoterol as the overall population, indicating its efficacy across age groups .
- Safety Profile : Xamoterol was generally well tolerated, although caution is advised for patients with asthma or severe heart failure due to dilated cardiomyopathy, where adverse effects were noted .
Pharmacodynamic Characteristics
The pharmacodynamic profile of xamoterol includes:
Propriétés
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDVGROSOZBGOZ-WXXKFALUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N6O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501349036 | |
Record name | Xamoterol fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501349036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73210-73-8, 90730-93-1 | |
Record name | Xamoterol fumarate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073210738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xamoterol fumarate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090730931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xamoterol fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501349036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XAMOTEROL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N87007N668 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.